Phenelzine Dihydrochloride

Beschreibung

The exact mass of the compound Phenethylhydrazine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenelzine Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenelzine Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

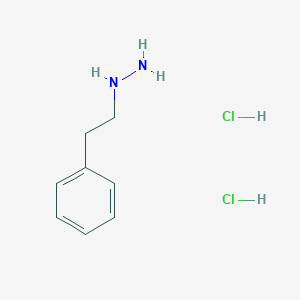

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-phenylethylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c9-10-7-6-8-4-2-1-3-5-8;;/h1-5,10H,6-7,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHKVNHUVGFHAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168641 | |

| Record name | Hydrazine, phenethyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16904-30-6 | |

| Record name | Phenelzine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016904306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, phenethyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenelzine Dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of Phenelzine Dihydrochloride

Executive Summary

Phenelzine (2-phenylethylhydrazine) is a potent non-selective monoamine oxidase inhibitor (MAOI) used primarily in the treatment of atypical depression. While the sulfate salt (Nardil) is the most common commercial formulation, the dihydrochloride salt is frequently required in research and specific drug development contexts due to its distinct solubility and counter-ion properties.

This guide details the synthesis, isolation, and purification of phenelzine dihydrochloride. It prioritizes the "Classic Alkylation" route due to its robustness and reproducibility in a laboratory setting, while also discussing modern "Green" catalytic alternatives. The protocol emphasizes the critical control of hydrazine stoichiometry to prevent dimer formation—the primary impurity challenge in this synthesis.

Retrosynthetic Analysis & Reaction Strategy

The synthesis of phenelzine relies on the formation of the C-N bond between a phenethyl electrophile and a hydrazine nucleophile.

Strategic Disconnections

-

C-N Bond Formation: The most direct disconnection is at the hydrazine nitrogen.

-

Precursors: Phenethyl bromide (electrophile) + Hydrazine (nucleophile).

-

Challenge: Poly-alkylation.[1][2] The product (phenelzine) is still nucleophilic and can react with another equivalent of phenethyl bromide to form 1,2-diphenethylhydrazine (the "dimer").

-

Solution: Use a large molar excess of hydrazine (typically 3:1 to 5:1) to statistically favor mono-alkylation.

-

-

Salt Formation:

-

Phenelzine free base is an oil sensitive to oxidation.

-

Conversion to the dihydrochloride salt stabilizes the molecule.

-

Note on Stoichiometry: Phenelzine has two basic nitrogens. The terminal amine (

) is significantly less basic than the internal amine (

-

Reaction Scheme Visualization

Figure 1: Reaction pathway for phenelzine synthesis, highlighting the critical dimerization side reaction.

Detailed Experimental Protocol

Materials & Safety[1]

-

Phenethyl bromide: Lachrymator. Handle in a fume hood.

-

Hydrazine Hydrate (80-100%): DANGER. Potent carcinogen, highly toxic, unstable. Avoid contact with metals (catalytic decomposition). Use glass or Teflon equipment.

-

Diethyl Ether: Peroxide former. Ensure peroxide-free before distillation.

Step 1: Synthesis of Phenelzine Free Base

Objective: Mono-alkylation of hydrazine.

-

Setup: Equip a 1L 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet.

-

Charge: Add Hydrazine Hydrate (150 g, ~3.0 mol, 6 equiv ) and Ethanol (500 mL) to the flask.

-

Expert Insight: The large excess of hydrazine is the Critical Process Parameter (CPP) here. Reducing this ratio below 4:1 significantly increases the difficult-to-remove dimer impurity.

-

-

Addition: Heat the solution to a gentle reflux (approx. 80°C).

-

Reaction: Dropwise add Phenethyl bromide (92.5 g, 0.5 mol, 1 equiv ) dissolved in Ethanol (150 mL) over a period of 3–5 hours .

-

Why: Slow addition keeps the instantaneous concentration of the electrophile low relative to the hydrazine, further suppressing dimer formation.

-

-

Completion: After addition, continue reflux for an additional 2 hours. Monitor by TLC (Silica, MeOH:DCM 1:9) or HPLC.[3]

-

Workup:

-

Cool the mixture to room temperature.

-

Solvent Removal: Distill off the ethanol and excess hydrazine under reduced pressure.

-

Critical Safety Note: The distillate contains hydrazine.[4] Treat with bleach (sodium hypochlorite) to neutralize before disposal.

-

Extraction: Suspend the oily residue in water (200 mL) and extract with Diethyl Ether (3 x 150 mL).

-

Drying: Dry the combined ether layers over anhydrous Potassium Carbonate (

). Do not use acidic drying agents.

-

-

Isolation: Filter the drying agent. Remove ether via rotary evaporation.

-

Distillation: Distill the crude oil under high vacuum.

-

Target Fraction: Collect the fraction boiling at 74°C at 0.1 mm Hg .

-

Yield: Expect ~50–55 g (75-80%) of clear, colorless oil (Phenelzine Free Base).

-

Step 2: Formation of Phenelzine Dihydrochloride

Objective: Controlled salt formation to achieve the dihydrochloride form (

-

Dissolution: Dissolve the purified Phenelzine Free Base (10 g) in anhydrous Diethyl Ether (100 mL).

-

Note: Ensure the ether is strictly anhydrous. Water will promote the formation of the monohydrochloride or a sticky gum.

-

-

Acidification: Place the flask in an ice bath (0°C) under nitrogen.

-

HCl Addition: Slowly bubble anhydrous HCl gas into the solution with vigorous stirring. Alternatively, add a solution of 4M HCl in Dioxane dropwise.

-

Observation: A white precipitate will form immediately.

-

Endpoint: Continue addition until the supernatant liquid is strongly acidic to wet pH paper (pH < 1) and no further precipitation occurs.

-

-

Isolation: Filter the white solid rapidly under a nitrogen blanket (the salt is hygroscopic).

-

Washing: Wash the filter cake with cold anhydrous ether (2 x 20 mL).

Purification Strategies

Achieving pharmaceutical-grade purity (>99.5%) requires removing the dimer and trace hydrazine.

Recrystallization Protocol

The dihydrochloride salt can be recrystallized to remove trapped impurities.

| Parameter | Method A (Standard) | Method B (High Purity) |

| Solvent System | Methanol / Diethyl Ether | Isopropanol (IPA) |

| Technique | Dissolve in min. hot MeOH; add Ether to cloud point. | Dissolve in boiling IPA; slow cool to 4°C. |

| Impurity Target | General purification | Removal of Dimer |

| Yield Impact | Moderate Loss (10-15%) | Low Loss (<10%) |

Procedure (Method B):

-

Dissolve crude Phenelzine Dihydrochloride in boiling Isopropanol (~15 mL per gram).

-

If colored, treat with activated charcoal (5% w/w) for 10 mins and filter hot through Celite.

-

Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

-

Filter the crystals and dry in a vacuum desiccator over

.

Impurity Profiling

The following impurities must be monitored via HPLC (C18 column, Phosphate buffer/Acetonitrile gradient):

-

Hydrazine: Neurotoxic. Limit typically < 1 ppm. Requires derivatization (e.g., with benzaldehyde) for sensitive detection.

-

1,2-Diphenethylhydrazine (Dimer): Hydrophobic impurity. Elutes later than phenelzine.

-

Phenethyl bromide: Unreacted starting material.

Process Workflow Diagram

Figure 2: End-to-end process flow for the synthesis and purification of Phenelzine Dihydrochloride.

Analytical Characterization

To validate the synthesis, the following data should be obtained:

-

Melting Point: The dihydrochloride typically melts/decomposes higher than the monohydrochloride.

-

1H NMR (D2O):

- 7.30-7.45 (m, 5H, Ar-H)

-

3.35 (t, 2H,

-

3.05 (t, 2H,

-

Solubility: Highly soluble in water; insoluble in ether and chloroform.

References

-

Biel, J. H. (1959). Phenylalkylhydrazines and use as psychotherapeutics. US Patent 3,000,903.[6] Link

-

Votoček, E., & Leminger, O. (1932). Sur la β-phényléthylhydrazine. Collection of Czechoslovak Chemical Communications, 4, 271-281.[6] (Foundational synthesis).

-

BenchChem. (n.d.). Phenelzine Dihydrochloride Structure and Synthesis. Retrieved from BenchChem Database. Link

-

PubChem. (n.d.). Phenelzine - Compound Summary. National Library of Medicine. Link

-

Kumar, R. R., et al. (2018).[8] An Efficient and Alternative Large Scale Synthesis of Nardril (Phenelzine Sulfate). Der Pharma Chemica, 10(9), 72-75.[8] (Modern process improvements). Link

Sources

- 1. Phenelzine | C8H12N2 | CID 3675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chronic administration of the antidepressant-antipanic drug phenelzine and its N-acetylated analogue: effects on monoamine oxidase, biogenic amines, and alpha 2-adrenoreceptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability of three oral liquid drug products repackaged in unit dose containers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Phenelzine [drugfuture.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. derpharmachemica.com [derpharmachemica.com]

Technical Guide: Chemical Stability & Characterization of Phenelzine Dihydrochloride

Executive Summary: The Hydrazine Challenge

Phenelzine Dihydrochloride (2-phenylethylhydrazine dihydrochloride) remains a cornerstone in the treatment of treatment-resistant depression and panic disorders. As a non-selective, irreversible Monoamine Oxidase Inhibitor (MAOI), its efficacy is chemically rooted in its hydrazine moiety. However, this same functional group presents significant stability challenges.

This guide moves beyond standard monographs to address the causality of instability . Phenelzine is chemically fragile; it functions as a reducing agent and is highly susceptible to oxidative degradation, metal catalysis, and hygroscopic hydrolysis. For drug development professionals, successful formulation requires a "defensive" strategy—protecting the molecule from oxygen, moisture, and light throughout the lifecycle.

Molecular Architecture & Physicochemical Profile

Phenelzine is a primary hydrazine. Unlike stable amide or amine drugs, the nitrogen-nitrogen bond (

Table 1: Core Physicochemical Properties

| Property | Specification | Technical Insight |

| IUPAC Name | (2-Phenylethyl)hydrazine dihydrochloride | The hydrazine tail is the pharmacophore and the instability locus. |

| Molecular Formula | Salt stoichiometry is critical; excess HCl stabilizes the base. | |

| Molecular Weight | 209.12 g/mol | Small molecule, high permeability. |

| Melting Point | 164°C – 168°C | Sharp melting point indicates high purity; broadening indicates oxidation. |

| Solubility | Freely soluble in water (1:7) | High aqueous solubility complicates extraction; requires ion-pairing or derivatization. |

| pKa | ~7.6 (Hydrazine group) | At physiological pH, a significant fraction exists as the unprotonated free base, driving membrane permeability. |

| UV Absorption | Weak ($ \lambda{max} $ ~258 nm) | Critical: Lacks a strong chromophore. Direct UV detection is insensitive. |

The Chemistry of Instability: Degradation Dynamics

The stability profile of Phenelzine is defined by the susceptibility of the hydrazine group to oxidative deamination. This is not a passive process; it is a radical-mediated chain reaction often catalyzed by trace metal ions (

Oxidative Fragmentation

Upon exposure to atmospheric oxygen, phenelzine undergoes oxidation to form phenyldiazene, an unstable intermediate. This intermediate rapidly decomposes, releasing nitrogen gas (

Major Degradation Products:

-

Ethylbenzene: The primary breakdown product resulting from radical abstraction.

-

2-Phenylethanol: Formed via hydrolysis of intermediates.

-

Phenylacetaldehyde: A product of oxidative deamination.

Hygroscopicity and Hydrolysis

The dihydrochloride salt is hygroscopic. Moisture uptake creates a localized aqueous environment on the crystal surface, mobilizing the salt and lowering the activation energy for oxidation. Protocol Note: Handling must occur in humidity-controlled environments (<40% RH).

Visualization of Degradation Pathways

The following diagram illustrates the oxidative cascade that transforms the active pharmaceutical ingredient (API) into inactive impurities.

Figure 1: Oxidative degradation pathway of Phenelzine. Note the irreversible loss of the hydrazine pharmacophore leading to ethylbenzene.

Analytical Challenges & Methodologies

Quantifying Phenelzine is notoriously difficult due to two factors:

-

Lack of Chromophore: The molecule has very weak UV absorption, making standard HPLC-UV at 254nm insensitive and non-specific.

-

Polarity: As a highly polar cation, it retains poorly on standard C18 columns.

The Solution: Pre-Column Derivatization

To achieve sensitivity and retention, the hydrazine group must be derivatized. A robust approach uses Salicylaldehyde or 9-Fluorenylmethyl chloroformate (FMOC-Cl) to create a hydrophobic, UV-active (or fluorescent) adduct.

Analytical Workflow Diagram

This workflow ensures specificity by chemically tagging the analyte before separation.

Figure 2: Pre-column derivatization workflow to enhance UV sensitivity and lipophilicity for HPLC analysis.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol is designed to separate Phenelzine from its degradation products (Ethylbenzene) using a derivatization strategy.

Objective: Quantify Phenelzine content with a Limit of Quantitation (LOQ) < 0.1%.

Reagents

-

Derivatizing Agent: 2% Salicylaldehyde in Acetonitrile.

-

Buffer: 0.05M Phosphate Buffer, pH 4.0.

-

Mobile Phase: Acetonitrile : Phosphate Buffer (60:40 v/v).

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh 50 mg of Phenelzine Dihydrochloride accurately.

-

Dissolve in 50 mL of 0.1N HCl (Acidic pH prevents premature oxidation during prep).

-

-

Derivatization Reaction:

-

Transfer 1.0 mL of sample solution to a reaction vial.

-

Add 1.0 mL of Salicylaldehyde reagent.

-

Incubate: Heat at 60°C for 20 minutes. (This ensures complete conversion to the hydrazone).

-

Cool to room temperature.

-

-

Chromatographic Conditions:

-

Column: C18 (250mm x 4.6mm, 5µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 320 nm (Targeting the new hydrazone chromophore, not the native molecule).

-

Injection Vol: 20 µL.

-

-

System Suitability:

-

Tailing factor must be < 2.0.

-

Theoretical plates > 2000.

-

Why this works: The reaction converts the polar hydrazine into a lipophilic hydrazone. This shifts the retention time away from the solvent front and allows detection at 320 nm, where interferences are minimal.

Storage & Handling Strategy

Given the degradation kinetics described in Section 3, the following handling protocols are mandatory for maintaining API integrity.

-

Inert Atmosphere: Bulk API must be stored under a nitrogen or argon blanket. Headspace in vials should be minimized.

-

Desiccation: Use silica gel or molecular sieve packets in secondary packaging to mitigate hygroscopicity.

-

Temperature: Store at controlled room temperature (20-25°C), but refrigeration (2-8°C) is preferred for long-term reference standards.

-

Light Protection: Amber glass is required. Photolytic degradation accelerates the radical mechanism.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3675, Phenelzine. Retrieved from [Link]

-

Shek, E., et al. (1981). A Stability-Indicating High-Performance Liquid Chromatographic Determination of Phenelzine in Tablets. Journal of Pharmaceutical Sciences. (Demonstrates the derivatization necessity). Retrieved from [Link]

-

Norman, T. R., et al. (1987). Analysis of phenelzine in human plasma by gas chromatography with nitrogen-phosphorus detection. Journal of Chromatography B. Retrieved from [Link]

Technical Monograph: Neurochemical Dynamics of Phenelzine Dihydrochloride

Executive Summary

Phenelzine dihydrochloride remains a compound of significant interest in neuropsychopharmacology due to its dual-action mechanism. Unlike selective MAO-B inhibitors (e.g., selegiline) or reversible inhibitors of MAO-A (RIMAs), phenelzine acts as a non-selective, irreversible inhibitor of monoamine oxidase (MAO) isoforms A and B. Furthermore, it possesses a distinct secondary mechanism involving the elevation of GABAergic tone via the inhibition of GABA-transaminase (GABA-T) and the activity of its primary metabolite,

This guide delineates the precise neurochemical cascades triggered by phenelzine, quantifying its impact on synaptic serotonin (5-HT) and dopamine (DA), and provides a validated experimental framework for preclinical assessment.

Mechanistic Architecture: The Dual-Enzyme Blockade

To understand the elevation of 5-HT and DA, one must analyze the inhibition kinetics at the mitochondrial outer membrane. Phenelzine functions as a "suicide substrate." It is recognized by MAO, but during the catalytic cycle, it forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor, permanently disabling the enzyme.

Isoform Specificity and Impact

-

MAO-A Inhibition: The primary driver for Serotonin (5-HT) elevation. MAO-A preferentially deaminates 5-HT and Norepinephrine (NE).

-

MAO-B Inhibition: The primary driver for Phenylethylamine (PEA) elevation and a co-contributor to Dopamine (DA) elevation (as DA is a substrate for both isoforms in humans and rodents).

The GABA Shunt (Differentiation Factor)

Distinct from tranylcypromine, phenelzine significantly elevates brain GABA levels. This occurs because phenelzine and its metabolite PEH inhibit GABA-transaminase (GABA-T), the enzyme responsible for degrading GABA into succinic semialdehyde. This provides a unique anxiolytic profile alongside the antidepressant monoamine elevation.

Visualization: The Monoamine-GABA Interaction Pathway

The following diagram illustrates the concurrent inhibition pathways.

Figure 1: Pharmacodynamic pathway showing simultaneous inhibition of MAO isoforms and GABA-T by Phenelzine.

Quantitative Neurochemistry: 5-HT vs. DA

The magnitude of monoamine elevation is not uniform. It depends on the baseline turnover rate and the regional distribution of MAO isoforms. In rodent models (rat striatum and prefrontal cortex), phenelzine administration (15 mg/kg i.p.) results in rapid and sustained increases in extracellular levels.

Table 1: Comparative Neurochemical Response (Acute Phase)

Data synthesized from microdialysis studies in Sprague-Dawley rats [1][2].

| Neurotransmitter | Primary Enzyme Target | Peak Increase (% of Baseline) | Time to Peak (min) | Duration of Effect |

| Serotonin (5-HT) | MAO-A | +350% - 500% | 60 - 90 | > 24 Hours |

| Dopamine (DA) | MAO-A & MAO-B | +150% - 250% | 45 - 75 | > 24 Hours |

| Norepinephrine | MAO-A | +200% - 300% | 60 - 90 | > 24 Hours |

| 5-HIAA | (Metabolite) | -80% (Decrease) | 120 | Sustained suppression |

Critical Insight: The increase in serotonin is generally more robust than dopamine. This is because dopamine synthesis is tightly regulated by presynaptic autoreceptors (D2) and tyrosine hydroxylase feedback inhibition, which partially counteracts the reduced catabolism. Serotonin accumulation faces less immediate feedback suppression.

Validated Experimental Protocol: In Vivo Microdialysis

To accurately assess the effects of phenelzine on extracellular 5-HT and DA, a self-validating microdialysis protocol is required. This methodology ensures that measured analytes are of neuronal origin and not artifacts of tissue damage.

Pre-Experimental Setup

-

Subject: Male Sprague-Dawley rats (250–300 g).

-

Compound Prep: Dissolve Phenelzine Dihydrochloride in 0.9% saline immediately prior to injection (instability in solution).

-

Probe: Concentric dialysis probe (2mm membrane length, 20 kDa cutoff).

The "Self-Validating" Workflow

Trustworthiness in microdialysis comes from In Vitro Recovery (calibration before insertion) and In Vivo Sensitivity (response to depolarization).

-

Stereotaxic Implantation: Target the Striatum (AP +0.2, ML +3.0, DV -7.0 from Bregma).

-

Equilibration: Perfusion with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min for 12-18 hours post-surgery to allow blood-brain barrier resealing.

-

Baseline Stabilization: Collect 3 samples (20 min intervals). Variance must be <10%.

-

Drug Administration: Intraperitoneal (i.p.) injection of Phenelzine (15 mg/kg).

-

Validation Step (End of Experiment): Switch perfusate to High-K+ aCSF (100 mM KCl). A sharp spike in DA/5-HT confirms the probe is sampling functional synaptic terminals.

Visualization: Microdialysis Workflow

This diagram outlines the critical control points in the experimental logic.

Figure 2: Step-by-step microdialysis protocol with built-in stability checks and biological validation.

Translational Implications for Drug Development

When evaluating phenelzine or novel analogs, researchers must account for the "Cheese Effect" (Tyramine pressor response). While phenelzine is highly effective at boosting DA and 5-HT, its irreversible inhibition of intestinal MAO-A creates a safety liability.

Developmental Pivot: Current research focuses on:

-

Prodrugs: Targeting delivery to the CNS to spare gut MAO.

-

GABA-T Specific Analogs: Isolating the GABAergic neuroprotective effects (mediated by the metabolite PEH) without the tyramine risks associated with MAO inhibition [3].

References

-

Baker, G. B., et al. (1991). Phenelzine and its metabolites: neuropharmacological and clinical aspects. Journal of Psychiatry & Neuroscience. [Link]

-

Parent, M. B., et al. (2002). Effects of the antidepressant phenelzine on brain levels of GABA and amino acids in the rat. Biochemical Pharmacology. [Link]

-

Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications. Cambridge University Press. [Link]

-

Celada, P., & Artigas, F. (1993). Monoamine oxidase inhibitors increase preferentially extracellular 5-hydroxytryptamine in the midbrain raphe nuclei. European Journal of Pharmacology. [Link]

Establishing Predictive Validity in Animal Models of Depression: The Phenelzine Dihydrochloride Protocol

Executive Summary

Phenelzine Dihydrochloride is not an agent used to induce depression; rather, it is a critical reference standard (positive control) used to validate the predictive utility of depression models. In the context of drug development, a "model of depression" (such as Reserpine-induced monoamine depletion or Chronic Unpredictable Mild Stress) is scientifically worthless until it is proven to respond to known antidepressants.

Phenelzine, a non-selective Monoamine Oxidase Inhibitor (MAOI) with unique GABAergic properties, serves as a high-fidelity "gold standard" for this validation. Its broad mechanism of action makes it superior to SSRIs for validating models based on dopamine or norepinephrine depletion (e.g., Reserpine models).

This guide details the technical protocols for using Phenelzine to establish the predictive validity of rodent depression models.

Part 1: Pharmacological Mechanism & Rationale

To effectively use Phenelzine as a validator, one must understand the specific reversal mechanism it targets. Unlike SSRIs (which only target 5-HT), Phenelzine irreversibly inhibits both MAO-A and MAO-B and significantly elevates brain GABA levels.[1]

Mechanism of Action (MOA) Visualization

The following diagram illustrates the dual-pathway mechanism that makes Phenelzine a robust positive control for multi-target depression models.

Figure 1: Dual-pathway mechanism of Phenelzine. Note the unique secondary action on GABA, distinguishing it from Tricyclics and SSRIs.

Part 2: Experimental Protocols

Protocol A: Validation of the Reserpine-Induced Depression Model

The Reserpine model is based on the "Monoamine Hypothesis." Reserpine depletes vesicular pools of monoamines, causing ptosis, hypothermia, and akinesia (depression-like state). Phenelzine is the ideal validator here because it directly counteracts monoamine degradation.

Subject: Male C57BL/6J mice (8-10 weeks) or Wistar Rats.

1. Compound Preparation

-

Vehicle: 0.9% Physiological Saline (Phenelzine is highly water-soluble).

-

Concentration: Prepare fresh daily. Solutions oxidize rapidly (turning pink/brown); discard if discolored.

-

Safety: Handle powder in a fume hood; it is a hydrazine derivative and potentially carcinogenic.

2. Dosing Regimen (Reversal Protocol)

| Phase | Agent | Dosage | Route | Frequency |

| Induction | Reserpine | 0.5 - 1.0 mg/kg | i.p. | Once daily (Days 1-14) |

| Validation | Phenelzine | 10 - 15 mg/kg | i.p. | Once daily (Days 8-14) |

| Control | Saline | N/A | i.p. | Match volume (10ml/kg) |

Note: Phenelzine is administered 60 minutes prior to behavioral testing on the final days.

3. Readout: Ptosis and Akinesia Reversal

Reserpine induces eyelid drooping (ptosis). Phenelzine should significantly reverse this score.

-

Scoring (0-4 scale): 0 (eyes open) to 4 (eyes completely closed).

-

Success Criteria: Phenelzine group ptosis score < 1.5 vs. Reserpine group > 3.0.

Protocol B: Acute Screening (Forced Swim Test - FST)

This protocol is used to screen new compounds against Phenelzine as the positive control.

1. Administration

-

Acute Dosing: Administer Phenelzine (15-30 mg/kg, i.p.) 1 hour before the test.

-

Sub-Chronic Dosing: Administer 15 mg/kg daily for 3 days; last dose 1 hour before test. (Preferred for MAOIs to ensure enzyme inhibition).

2. The Swim Assay

-

Apparatus: Glass cylinder (25cm high, 10cm diameter for mice).

-

Water: 23-25°C. Depth must prevent tail from touching bottom.

-

Duration: 6 minutes total.

-

Scoring: Discard first 2 minutes (habituation). Score immobility during the last 4 minutes.

-

Definition of Immobility: Floating with only small movements necessary to keep the head above water.[2]

Part 3: Data Interpretation & Expected Results

When validating a model, your data must show statistical separation between the "Model Only" group and the "Model + Phenelzine" group.

Summary of Expected Outcomes

| Assay | Metric | Model (Depressed) | Model + Phenelzine (Validated) | P-Value Target |

| Forced Swim Test (FST) | Immobility Time (s) | High (>150s) | Reduced (<80s) | p < 0.01 |

| Tail Suspension Test (TST) | Immobility Time (s) | High (>180s) | Reduced (<100s) | p < 0.01 |

| Open Field Test (OFT) | Center Time (s) | Low (Anxiety) | Increased (Anxiolytic) | p < 0.05 |

| Reserpine Test | Ptosis Score (0-4) | High (>3.0) | Reversed (<1.5) | p < 0.001 |

Critical Analysis

If Phenelzine fails to reverse the depressive phenotype in your model:

-

Dosing Error: MAO inhibition requires time.[3] Acute doses <10mg/kg may be insufficient.

-

Model Mismatch: If the model is purely driven by inflammatory cytokines (e.g., LPS model) or glutamate excitotoxicity, MAOIs may show weaker efficacy than in monoamine-depletion models.

-

Timing: Phenelzine requires ~60 mins pre-test for acute effects, but 3-14 days for full neuroplastic effects.

Part 4: Workflow Visualization

The following workflow demonstrates the "Creation to Validation" pipeline.

Figure 2: The standard pipeline for establishing model validity. Phenelzine is introduced in Phase 2 to confirm the model's responsiveness to antidepressant intervention.

References

-

Paslawski, T., et al. (1996). "The antidepressant drug phenelzine produces antianxiety effects in the plus-maze and increases in rat brain GABA."[4] Psychopharmacology.

-

Fitzgerald, P.J., et al. (2023). "Repeated reserpine treatment induces depressive-like behaviors accompanied with hippocampal impairment and synapse deficit in mice." Brain Research.

- Porsolt, R.D., et al. (1977). "Depression: a new animal model sensitive to antidepressant treatments." Nature. (Classic methodology reference for FST).

-

Baker, G.B., et al. (1991). "Phenelzine and its metabolites: neurochemistry and toxicology." Journal of Psychiatry & Neuroscience.

-

MedChemExpress. "Reserpine-Induced Gastric Ulcer and Depression Protocol." MCE Protocols.

Sources

- 1. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What is the mechanism of Phenelzine Sulfate? [synapse.patsnap.com]

- 4. The antidepressant drug phenelzine produces antianxiety effects in the plus-maze and increases in rat brain GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Phenelzine Dihydrochloride in Neurodegenerative Research

Repositioning a Classic MAOI as a Multi-Target Neuroprotective Agent

Executive Summary

Phenelzine Dihydrochloride (PLZ) , historically utilized as a non-selective monoamine oxidase inhibitor (MAOI) for depression, has emerged as a high-value candidate for neuroprotection in neurodegenerative disease research. Unlike standard MAOIs, PLZ possesses a unique hydrazine pharmacophore that confers a "triple-mechanism" of action: (1) metabolic regulation via MAO inhibition,[1] (2) excitotoxicity dampening via GABA-transaminase (GABA-T) inhibition, and (3) direct sequestration of reactive aldehydes (e.g., acrolein) implicated in lipid peroxidation.

This guide provides a rigorous technical framework for researchers investigating PLZ in models of Multiple Sclerosis (MS), Alzheimer’s Disease (AD), and Spinal Cord Injury (SCI). It moves beyond basic pharmacology to offer actionable experimental protocols, dosing strategies, and validation metrics.

Mechanistic Pharmacology: The "Triple Shield"

To effectively deploy PLZ in a research setting, one must understand that its neuroprotective efficacy extends beyond monoaminergic modulation.

Monoamine Oxidase (MAO) Inhibition

PLZ irreversibly inhibits both MAO-A and MAO-B. In neurodegenerative contexts, this prevents the oxidative deamination of monoamines, reducing the production of hydrogen peroxide (

GABAergic Modulation (The Anti-Excitotoxic Pathway)

PLZ acts as a suicide substrate for GABA-transaminase (GABA-T). By inhibiting GABA-T, PLZ causes a rapid and sustained elevation of brain GABA levels (up to 3-4 fold). This enhances tonic inhibition, counteracting the glutamate-driven excitotoxicity common in neuroinflammation and ischemia.

-

Key Metabolite: Evidence suggests the metabolite

-phenylethylidenehydrazine (PEH) plays a major role in this GABA elevation.

Reactive Aldehyde Sequestration (The Chemical Scavenger)

This is the critical differentiator. Neurotrauma and neurodegeneration trigger lipid peroxidation, releasing toxic aldehydes like acrolein and 4-hydroxynonenal (4-HNE) . These aldehydes attack cellular proteins and DNA.

-

Mechanism: The hydrazine group of PLZ reacts covalently with the carbonyl group of acrolein to form a stable hydrazone , effectively neutralizing the toxin before it can damage neuronal structures.

Visualization: The Multi-Target Mechanism

Figure 1: Phenelzine operates via three distinct pathways: MAO inhibition (reducing ROS), GABA-T inhibition (reducing excitotoxicity), and direct aldehyde scavenging.

Preclinical Applications & Efficacy Data[2][3][4]

Multiple Sclerosis (EAE Models)

In Experimental Autoimmune Encephalomyelitis (EAE), PLZ has demonstrated the ability to reduce clinical severity even when administered after disease onset.[2]

-

Outcome: Reduced axonal loss and preserved myelin integrity.

-

Mechanism: Likely a combination of GABAergic dampening of synaptic transmission and scavenging of acrolein generated by inflammation.

Spinal Cord Injury (SCI)

PLZ is arguably superior to hydralazine (another scavenger) in SCI models because it targets both the pain (via TRPA1 channel modulation and acrolein removal) and the depression/anxiety often comorbid with injury.

-

Outcome: Significant reduction in neuropathic pain behaviors and improved locomotor recovery.[3]

Quantitative Efficacy Summary

| Disease Model | Dose / Route | Key Biomarker Change | Functional Outcome | Source |

| EAE (Mice) | 15 mg/kg (Daily, i.p.) | Reduced spinal cord acrolein-lysine adducts | Reduced clinical score (paralysis) | [1, 2] |

| SCI (Rat) | 15-30 mg/kg (Daily, i.p.) | Lowered urine 3-HPMA (acrolein metabolite) | Attenuated mechanical hypersensitivity | [3] |

| Ischemia | 10-15 mg/kg (Pre-treat) | 3-4x increase in GABA levels | Reduced infarct volume | [4] |

Technical Protocols: Experimental Workflow

Preparation of Phenelzine Dihydrochloride

Critical Note: PLZ is sensitive to light and oxidation. Improper handling yields inactive degradation products.

-

Sourcing: Obtain Phenelzine Dihydrochloride (CAS: 156-51-4) from a high-purity vendor (e.g., Sigma-Aldrich, purity ≥98%).

-

Vehicle: Dissolve in sterile 0.9% Phosphate Buffered Saline (PBS) or physiological saline.

-

Stability:

-

Prepare solutions fresh daily .

-

Keep solution wrapped in aluminum foil or in amber tubes to prevent photodegradation.

-

Do not store dissolved PLZ at 4°C for more than 2-3 hours.

-

In Vivo Dosing Protocol (Mouse EAE Model)

This protocol is designed to test therapeutic reversal (treatment post-onset), which is more clinically relevant than prophylactic treatment.

-

Subject: C57BL/6 mice (Female, 8-10 weeks).

-

Induction: MOG

peptide immunization. -

Treatment Trigger: Initiate PLZ treatment immediately upon observation of Clinical Score ≥ 1.0 (limp tail).

Step-by-Step Administration:

-

Weigh Animal: Accurate weight is crucial as PLZ has a narrow therapeutic index in small rodents.

-

Dosage Calculation: Target dose: 15 mg/kg .

-

Concentration: Prepare a 1.5 mg/mL solution.

-

Volume: Inject 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

-

-

Frequency: Once daily (q.d.) at the same time (e.g., 09:00 AM) to minimize circadian variability in MAO activity.

-

Duration: Continue for 14-21 days post-onset.

Self-Validating Assay: Confirming Target Engagement

How do you know the drug is working before assessing behavior? You must validate the mechanism.

Option A: The GABA Check (Pharmacological Validation)

-

Method: HPLC with electrochemical detection on brain homogenate.

-

Expectation: A 2-3 fold increase in whole-brain GABA levels within 3-6 hours of a single 15 mg/kg dose confirms GABA-T inhibition.

Option B: The Acrolein Check (Chemical Validation)

-

Method: Dot blot analysis of spinal cord tissue using anti-acrolein-lysine antibodies.

-

Expectation: Significant reduction in band intensity in PLZ-treated vs. Vehicle-treated EAE mice.

Experimental Workflow Diagram

Figure 2: Workflow for evaluating Phenelzine in an EAE model. Treatment is triggered by clinical symptoms to mimic therapeutic intervention.

Safety & Toxicology Considerations

While PLZ is FDA-approved, its safety profile in research animals requires attention:

-

The "Cheese Effect" (Tyramine): In standard chow-fed rodents, this is rarely fatal but can cause hypertensive spikes. For chronic studies (>30 days), consider using low-tyramine chow to reduce variability in blood pressure.

-

Washout: MAO inhibition is irreversible.[6] Enzyme activity takes 2 weeks to recover. If switching drugs, a 14-day washout is mandatory.

-

Hepatotoxicity: Rare in rodents at 15 mg/kg, but monitor liver enzymes (ALT/AST) in long-term (>1 month) studies.

References

-

Musgrave, T. et al. (2011). "The MAO inhibitor phenelzine improves functional outcomes in mice with experimental autoimmune encephalomyelitis."[2] Behavioral Brain Research.

-

Benson, C. et al. (2013). "The MAO inhibitor phenelzine can improve functional outcomes in mice with established clinical signs in experimental autoimmune encephalomyelitis."[2] Behavioral Brain Research.

-

Chen, Z. et al. (2016).[7] "Mitigation of sensory and motor deficits by acrolein scavenger phenelzine in a rat model of spinal cord contusive injury." Journal of Neurochemistry.

-

Todd, K.G. & Baker, G.B. (2008).[1][4] "Neurochemical effects of the monoamine oxidase inhibitor phenelzine on brain GABA and alanine."[4][5] Journal of Pharmacy & Pharmaceutical Sciences.

-

Baker, G.B. et al. (2021). "Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine." Cellular and Molecular Neurobiology.

Sources

- 1. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The MAO inhibitor phenelzine can improve functional outcomes in mice with established clinical signs in experimental autoimmune encephalomyelitis (EAE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitigation of sensory and motor deficits by acrolein scavenger phenelzine in a rat model of spinal cord contusive injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurochemical effects of the monoamine oxidase inhibitor phenelzine on brain GABA and alanine: A comparison with vigabatrin | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 6. Phenelzine causes an increase in brain ornithine that is prevented by prior monoamine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acrolein scavenger dimercaprol offers neuroprotection in an animal model of Parkinson’s disease: implication of acrolein and TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Phenelzine Dihydrochloride – Repurposing for Neuroprotection

Executive Summary

Phenelzine Dihydrochloride (PLZ) , historically utilized as a non-selective monoamine oxidase inhibitor (MAOI) for depression, has emerged as a potent neuroprotective agent. Its therapeutic efficacy in neurotrauma and neurodegenerative models extends beyond monoaminergic modulation, driven primarily by its hydrazine moiety . This structural feature enables the sequestration of reactive carbonyl species (RCS)—specifically acrolein and 4-hydroxynonenal (4-HNE)—which are critical mediators of secondary neuronal injury.

This guide analyzes the dual-mechanism of phenelzine (MAO inhibition vs. aldehyde scavenging), details validated preclinical protocols for Spinal Cord Injury (SCI) and Experimental Autoimmune Encephalomyelitis (EAE), and outlines the translational pathway for next-generation derivatives lacking the adverse "cheese effect."

Part 1: Molecular Mechanisms of Action

Phenelzine's neuroprotective profile is multimodal. While its MAO inhibition increases synaptic monoamines, its unique ability to scavenge lipid peroxidation byproducts offers a distinct advantage in mitigating oxidative stress.

The Hydrazine Moiety & Carbonyl Scavenging

Lipid peroxidation (LPO) following neurotrauma generates toxic aldehydes, most notably acrolein . Acrolein is 100x more reactive than reactive oxygen species (ROS) and has a half-life of minutes to hours, allowing it to diffuse and damage distant mitochondrial proteins.

-

Mechanism: Phenelzine acts as a nucleophile. Its hydrazine group (

) reacts with the electrophilic carbon of reactive aldehydes (acrolein) to form stable hydrazones . -

Result: This sequestration prevents acrolein from cross-linking proteins, depleting glutathione, and activating TRPA1 channels (which drive neuropathic pain).

GABA-Transaminase (GABA-T) Inhibition

Phenelzine is metabolized into

-

Effect: Inhibition of GABA-T leads to a rapid, sustained elevation of brain GABA levels.

-

Neuroprotection: Enhanced GABAergic tone counteracts the glutamate excitotoxicity typical in ischemic and traumatic injuries.

Visualization: Multi-Target Signaling Pathway

Figure 1: Phenelzine operates via three distinct pathways: direct aldehyde scavenging, GABA-T inhibition (via PEH), and traditional MAO inhibition.

Part 2: Experimental Protocols

In Vivo Neuroprotection Protocol (Rat SCI Model)

This protocol is derived from studies demonstrating functional recovery in contusion models.

Objective: Mitigate secondary injury via acrolein scavenging.

| Parameter | Specification |

| Subject | Adult female Sprague-Dawley rats (200–250g) |

| Injury Model | T10 Contusion (e.g., Infinite Horizon Impactor, 150 kdyn) |

| Drug Preparation | Dissolve Phenelzine sulfate in sterile saline (0.9% NaCl) |

| Dosage | 15 mg/kg (intraperitoneal) |

| Control | Vehicle (Saline) |

Workflow:

-

Induction: Perform laminectomy and induce contusion injury at T10.

-

Immediate Treatment (Acute): Administer first PLZ dose (15 mg/kg i.p.) within 15–30 minutes post-injury.

-

Rationale: Acrolein levels spike immediately after membrane disruption. Early scavenging is critical.

-

-

Maintenance: Continue dosing every 24 hours for 14 days .

-

Assessment:

-

Biochemical: Extract spinal cord tissue at Day 3 or 7. Measure protein carbonyls (Dot Blot) or 3-HPMA (acrolein metabolite) in urine.

-

Behavioral: BBB (Basso, Beattie, Bresnahan) locomotor score weekly.

-

In Vivo EAE Protocol (Multiple Sclerosis)

Phenelzine delays onset and reduces severity in EAE by modulating GABA and reducing CNS inflammation.

Objective: Assess immunomodulation and neuroprotection in autoimmune demyelination.

| Parameter | Specification |

| Subject | C57BL/6 mice (female, 8-10 weeks) |

| Induction | MOG |

| Dosage | 5–10 mg/kg (daily, i.p. or subcutaneous) |

Workflow:

-

Induction (Day 0): Immunize mice with MOG emulsion.

-

Therapeutic Window:

-

Scoring: Monitor daily using standard EAE scale (0 = healthy, 5 = moribund).

-

Endpoint Analysis:

-

Histology: LFB staining for demyelination.

-

HPLC: Measure GABA/Glutamate ratio in spinal cord homogenates.

-

In Vitro Acrolein Scavenging Assay

To validate the chemical scavenging capability of phenelzine or new derivatives without using animals.

Reagents:

-

Acrolein (freshly prepared, 50 µM)

-

Phenelzine (50–200 µM)

-

Phosphate Buffered Saline (PBS, pH 7.4)

Step-by-Step:

-

Incubation: Mix Acrolein (50 µM) with Phenelzine (variable concentrations) in PBS.

-

Conditions: Incubate at 37°C for 30, 60, and 120 minutes.

-

Derivatization: Add 2,4-dinitrophenylhydrazine (DNPH) to derivatize remaining free acrolein.

-

Detection: Analyze via HPLC-UV (360 nm) or spectrophotometry.

-

Calculation: % Scavenging =

.-

Note: Phenelzine should show a dose-dependent reduction in free acrolein.

-

Part 3: Safety & Translational Challenges

The "Cheese Effect" (Tyramine Toxicity)

The primary barrier to repurposing phenelzine is its irreversible inhibition of MAO-A in the gut. This prevents the breakdown of dietary tyramine, leading to hypertensive crises.

-

Mitigation Strategy: In acute neurotrauma (SCI/TBI), the treatment duration is short (e.g., 2 weeks). Dietary restriction of tyramine is manageable in a hospital setting, unlike in chronic depression treatment.

Next-Generation Derivatives: PhzA and PEH

To bypass MAO-related side effects, research focuses on:

-

PEH (Metabolite): Retains GABA-T inhibition and aldehyde scavenging but has significantly reduced MAO inhibition.

-

PhzA (Phenelzine Analog): A modified structure designed specifically to sequester acrolein without binding the MAO active site.[5]

Comparison of Efficacy:

| Compound | Acrolein Scavenging | GABA-T Inhibition | MAO Inhibition | Clinical Risk |

| Phenelzine | High | High | High (Irreversible) | Hypertensive Crisis |

| PEH | Moderate/High | High | Low | Low |

| Hydralazine | High | Low | Low | Vasodilation (Hypotension) |

Part 4: Logical Framework for Drug Development

The following diagram illustrates the decision matrix for selecting Phenelzine or its derivatives based on the specific pathology (Acute Trauma vs. Chronic Degeneration).

Figure 2: Strategic selection of Phenelzine vs. metabolites based on disease chronicity and safety requirements.

References

-

Baker, G. B., et al. (2021).[2] Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. Cellular and Molecular Neurobiology.

-

Chen, Z., et al. (2016).[6] Mitigation of sensory and motor deficits by acrolein scavenger phenelzine in a rat model of spinal cord contusive injury. Journal of Neurochemistry.

-

MacKenzie, E. M., et al. (2011). The MAO inhibitor phenelzine improves functional outcomes in mice with experimental autoimmune encephalomyelitis (EAE).[7] Brain, Behavior, and Immunity.[8][9][10]

-

Singh, I. N., et al. (2013). Phenelzine acts as a neuroprotective agent in a rat model of traumatic brain injury.[2] Experimental Neurology.

-

Parent, M., et al. (2013). The MAO inhibitor phenelzine can improve functional outcomes in mice with established clinical signs in experimental autoimmune encephalomyelitis (EAE).[7] Behavioural Brain Research.

-

Tully, M., et al. (2025). An analog of phenelzine demonstrates effective acrolein scavenging and neuroprotection without monoamine oxidase inhibition in a rat SCI model. Journal of Neurotrauma.

Sources

- 1. Phenylethylidenehydrazine, a novel GABA-transaminase inhibitor, reduces epileptiform activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenelzine reduces the oxidative damage induced by peroxynitrite in plasma lipids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotection and Acute Spinal Cord Injury: A Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An analog of phenelzine demonstrates effective acrolein scavenging and neuroprotection without monoamine oxidase inhibition in a rat SCI model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acrolein scavenger dimercaprol offers neuroprotection in an animal model of Parkinson’s disease: implication of acrolein and TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The MAO inhibitor phenelzine can improve functional outcomes in mice with established clinical signs in experimental autoimmune encephalomyelitis (EAE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Discovery of Novel Acrolein Scavengers and Their Neuroprotective Effec" by Ran Tian [docs.lib.purdue.edu]

- 9. Mitigation of sensory and motor deficits by acrolein scavenger phenelzine in a rat model of spinal cord contusive injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The MAO inhibitor phenelzine improves functional outcomes in mice with experimental autoimmune encephalomyelitis (EAE) - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenelzine Dihydrochloride: A Multifaceted Approach to Oxidative Stress Reduction

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Phenelzine, a hydrazine derivative well-established as a potent and irreversible inhibitor of monoamine oxidase (MAO), has long been a therapeutic option for treatment-resistant depression and anxiety disorders.[1][2] However, a growing body of evidence reveals a multifaceted pharmacological profile for phenelzine, extending beyond its impact on neurotransmitter levels to a significant role in the amelioration of oxidative stress.[3][4] This technical guide provides an in-depth exploration of the mechanisms through which phenelzine dihydrochloride mitigates oxidative damage, offering insights for researchers and drug development professionals interested in its neuroprotective and cytoprotective potential.

This guide will depart from a conventional structure, instead weaving a narrative that elucidates the causal connections between phenelzine's chemical properties and its biological effects on oxidative stress pathways. We will delve into its canonical role as an MAO inhibitor, explore its direct scavenging activities, and discuss its influence on key signaling pathways. Each section will be supported by experimental evidence and detailed protocols, providing a comprehensive resource for investigating the antioxidant capabilities of phenelzine.

The Dual-Pronged Assault on Oxidative Stress: MAO Inhibition and Direct Scavenging

Phenelzine's efficacy in reducing oxidative stress stems from two primary, yet interconnected, mechanisms: the reduction of reactive oxygen species (ROS) production via MAO inhibition and the direct scavenging of cytotoxic aldehydes.

Monoamine Oxidase Inhibition: Quelling a Source of Oxidative Damage

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial outer membrane enzymes responsible for the oxidative deamination of monoamine neurotransmitters.[2] This catalytic process, while essential for neurotransmitter homeostasis, inherently generates hydrogen peroxide (H₂O₂) as a byproduct, contributing to the cellular ROS burden.[3] By irreversibly inhibiting both MAO-A and MAO-B, phenelzine effectively curtails this source of H₂O₂ production, thereby reducing the overall oxidative load within the cell.[3]

Experimental Workflow: Assessing Mitochondrial Respiration

A key indicator of mitochondrial health and a proxy for the impact of MAO inhibition on oxidative phosphorylation is the respiratory control ratio (RCR). The following workflow outlines the isolation of brain mitochondria and the subsequent measurement of RCR using a Clark-type oxygen electrode.

Caption: Workflow for assessing mitochondrial function.

Direct Scavenging of Cytotoxic Aldehydes: The Role of the Hydrazine Moiety

Beyond its enzymatic inhibition, the chemical structure of phenelzine, specifically its hydrazine group, confers a direct and potent antioxidant capability. Lipid peroxidation, a hallmark of oxidative damage, generates highly reactive and cytotoxic aldehydes, such as 4-hydroxynonenal (4-HNE) and acrolein. These aldehydes readily form adducts with proteins and DNA, leading to cellular dysfunction and apoptosis. Phenelzine, through its nucleophilic hydrazine moiety, acts as a scavenger of these aldehydes, forming stable, non-toxic adducts and preventing their damaging downstream effects.[5] This direct scavenging mechanism is independent of its MAO-inhibiting activity.[5]

Signaling Pathway: Phenelzine's Dual Antioxidant Mechanism

The following diagram illustrates the two primary mechanisms by which phenelzine reduces oxidative stress.

Caption: Phenelzine's dual mechanisms in reducing oxidative stress.

Quantitative Assessment of Phenelzine's Antioxidant Efficacy

The antioxidant effects of phenelzine have been quantified in various in vitro and in vivo models. The following tables summarize key findings on its ability to reduce markers of lipid peroxidation and protein oxidation.

Table 1: In Vitro Reduction of Oxidative Stress Markers by Phenelzine

| Oxidative Stress Marker | Model System | Phenelzine Concentration | % Reduction | Reference |

| 4-HNE-induced Protein Carbonyls | Plasma | 25 µM | ~25% | [6] |

| 50 µM | ~45% | [6] | ||

| 100 µM | ~60% | [6] | ||

| 4-HNE-induced TBARS | Platelets | 25 µM | ~30% | [6] |

| 50 µM | ~50% | [6] | ||

| 100 µM | ~70% | [6] | ||

| Peroxynitrite-induced Lipid Peroxidation | Blood Plasma | Not Specified | Significant Decrease | [6] |

| Peroxynitrite-induced Protein Carbonyls | Blood Plasma | Not Specified | Inhibition | [6] |

Table 2: In Vivo Effects of Phenelzine on Oxidative Stress Markers

| Oxidative Stress Marker | Animal Model | Phenelzine Dosage | Outcome | Reference |

| Malondialdehyde (MDA) | High-Sucrose-Drinking Mice | Not Specified | No alteration in hepatic levels | [7] |

| 4-HNE and Acrolein Adducts | Traumatic Brain Injury (Rat) | 10 mg/kg | Reduced accumulation | [5] |

| Acrolein Levels | Spinal Cord Injury (Rat) | Not Specified | Dose-dependent reduction | [4] |

Modulation of Cellular Signaling Pathways

Phenelzine's influence on oxidative stress extends to the modulation of key intracellular signaling pathways, notably the NF-κB pathway.

The NF-κB Signaling Pathway

The transcription factor NF-κB is a critical regulator of the inflammatory response. Under conditions of oxidative stress, NF-κB can be activated, leading to the transcription of pro-inflammatory genes. Interestingly, studies have shown that phenelzine can increase the nuclear translocation of NF-κB in lipopolysaccharide-activated microglia.[8] While this may seem counterintuitive to an anti-inflammatory effect, it highlights the complex, context-dependent role of phenelzine in cellular signaling. In the context of reducing oxidative stress, the primary mechanisms of MAO inhibition and aldehyde scavenging likely play a more direct role. Further research is needed to fully elucidate the interplay between phenelzine, NF-κB signaling, and oxidative stress mitigation.

Signaling Pathway: Phenelzine and NF-κB Activation

This diagram depicts the canonical NF-κB signaling pathway and the observed effect of phenelzine.

Sources

- 1. Clinical pharmacology of phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Phenelzine Sulfate? [synapse.patsnap.com]

- 3. Attenuation of the effects of oxidative stress by the MAO-inhibiting antidepressant and carbonyl scavenger phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Phenelzine Administration on Mitochondrial Function, Calcium Handling, and Cytoskeletal Degradation after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenelzine reduces the oxidative damage induced by peroxynitrite in plasma lipids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic Effects of Oral Phenelzine Treatment on High-Sucrose-Drinking Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenelzine (monoamine oxidase inhibitor) increases production of nitric oxide and proinflammatory cytokines via the NF-κB pathway in lipopolysaccharide-activated microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

phenelzine dihydrochloride metabolites and their biological activity

An In-Depth Technical Guide to the Metabolites of Phenelzine Dihydrochloride and Their Biological Activity

Introduction: Phenelzine - Beyond Monoamine Oxidase Inhibition

Phenelzine, a hydrazine derivative sold under the brand name Nardil, is a cornerstone of antidepressant pharmacotherapy, particularly for atypical depression and anxiety disorders.[1][2] For decades, its therapeutic efficacy was primarily attributed to its function as a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO), the enzyme responsible for the degradation of key neurotransmitters like serotonin, norepinephrine, and dopamine.[2][3] This inhibition leads to an elevation of synaptic monoamine levels, a mechanism central to its antidepressant action.[2][4] However, a deeper investigation into its metabolic fate reveals a far more complex pharmacological narrative. Phenelzine is not merely an inhibitor but also a substrate for MAO, leading to the formation of several biologically active metabolites that significantly contribute to, and expand upon, its therapeutic and side-effect profile.[5][6] This guide provides a comprehensive analysis of phenelzine's metabolic pathways and the distinct biological activities of its key metabolites, offering critical insights for researchers and drug development professionals.

Section 1: The Metabolic Fate of Phenelzine

Phenelzine undergoes extensive metabolism, primarily in the liver, through two principal pathways: oxidation and acetylation.[7][8] The resulting metabolites are then excreted in the urine. Understanding these pathways is crucial, as they dictate the formation of compounds with unique pharmacological properties.

Primary Metabolic Pathways

-

Oxidation by Monoamine Oxidase (MAO): This is the predominant metabolic route.[1][7] Phenelzine itself is a substrate for MAO, which catalyzes its conversion into several key metabolites. This dual role as both inhibitor and substrate is a critical aspect of its pharmacology. The major end-products of this pathway are phenylacetic acid (PAA) and its hydroxylated derivative, p-hydroxyphenylacetic acid (HPAA), which together account for approximately 73% of an administered dose recovered in urine over 96 hours.[1][7] This pathway is also responsible for the formation of the highly significant metabolites phenylethylamine (PEA) and β-phenylethylidenehydrazine (PEH).[5][7]

-

Acetylation: A minor pathway involves the acetylation of phenelzine to form N²-acetylphenelzine.[5][6][7] While less significant in terms of quantity, this metabolite is not inert and possesses its own biological activity.

The intricate metabolic cascade of phenelzine is visualized in the diagram below.

Caption: Metabolic Pathways of Phenelzine.

Section 2: Biologically Active Metabolites and Their Pharmacological Significance

The therapeutic action of phenelzine is a composite of the effects of the parent drug and its active metabolites. This section details the specific biological activities of these compounds.

β-Phenylethylidenehydrazine (PEH): The GABAergic Contributor

Perhaps the most significant finding in modern phenelzine pharmacology is the role of its metabolite, PEH.

-

Formation and Activity: PEH is formed from phenelzine via oxidation by MAO, with studies suggesting MAO-B is more important than MAO-A in this conversion.[9] Unlike its parent compound, which is a weak inhibitor of GABA-transaminase (GABA-T), PEH is a potent inhibitor of this enzyme.[10][11][12] GABA-T is the primary enzyme responsible for the catabolism of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).

-

Causality and Clinical Relevance: The inhibition of GABA-T by PEH leads to a significant elevation of GABA levels in the brain.[10][11][13] This GABAergic activity is believed to be responsible for a substantial portion of phenelzine's anxiolytic and potential anticonvulsant effects, which are not fully explained by MAO inhibition alone.[10][11] This discovery recontextualizes phenelzine as not just a monoaminergic agent but also a powerful modulator of the GABA system through its active metabolite.

Phenylethylamine (PEA): The Endogenous Amphetamine

-

Formation and Activity: PEA is another metabolite formed through the action of MAO on phenelzine.[5][6][14] PEA is an endogenous trace amine that acts as a central nervous system stimulant, structurally similar to amphetamine.[15][16] It functions by promoting the release of dopamine and norepinephrine.[16][17]

-

Causality and Clinical Relevance: The conversion of phenelzine to PEA contributes to its overall stimulating and mood-elevating effects.[18] Since phenelzine also inhibits the breakdown of PEA (as PEA is an MAO substrate), this metabolic pathway results in a synergistic elevation of PEA levels and activity, which may contribute to both the therapeutic effects and some of the side effects of phenelzine, such as insomnia and agitation.[17][18]

N²-Acetylphenelzine: The Active Prodrug

-

Formation and Activity: Formed via a minor acetylation pathway, N²-acetylphenelzine was initially considered an inactive metabolite.[7] However, subsequent research has demonstrated that it is a relatively potent inhibitor of both MAO-A and MAO-B.[19]

-

Causality and Clinical Relevance: Although less potent than the parent drug, N²-acetylphenelzine's ability to inhibit MAO suggests it contributes to the overall sustained enzyme inhibition seen with phenelzine treatment.[19] Furthermore, there is evidence to suggest that it may act as a prodrug, being hydrolyzed back to active phenelzine in vivo, thereby prolonging the drug's therapeutic action.[20]

Phenylacetic Acid (PAA) and p-Hydroxyphenylacetic Acid (HPAA): The Major, Less Active Metabolites

-

Formation and Activity: PAA and HPAA are the most abundant metabolites of phenelzine, resulting from the oxidative deamination of the parent drug and its metabolite PEA.[1][7][16] PAA is a known catabolite of phenylalanine and has been investigated as a potential biomarker in depression, with some studies showing lower levels in depressed patients.[21][22][23]

-

Causality and Clinical Relevance: While considered the primary end-products of metabolism, PAA and HPAA are generally thought to have limited direct pharmacological activity compared to PEH, PEA, and N²-acetylphenelzine. Their main significance lies in representing the primary clearance route for phenelzine.

| Metabolite | Formation Pathway | Key Biological Activity | Contribution to Phenelzine's Profile |

| β-Phenylethylidenehydrazine (PEH) | Oxidation (MAO-B > MAO-A)[9] | Potent GABA-Transaminase (GABA-T) Inhibitor[10][11] | Anxiolytic & Anticonvulsant Effects via GABA elevation |

| Phenylethylamine (PEA) | Oxidation (MAO)[5][14] | CNS Stimulant; Promotes DA/NE Release[16][17] | Mood-elevation, Activating Effects |

| N²-Acetylphenelzine | Acetylation (Minor)[7] | MAO-A and MAO-B Inhibitor; Potential Prodrug[19][20] | Sustained MAO Inhibition |

| Phenylacetic Acid (PAA) | Oxidation (MAO)[1][7] | Largely inactive; potential biomarker[22][23] | Major Excretory Product |

| p-Hydroxyphenylacetic Acid (HPAA) | Oxidation & Hydroxylation[1][7] | Largely inactive | Major Excretory Product |

Section 3: Experimental Protocols for Metabolite Analysis and Activity

For drug development professionals, the ability to accurately quantify phenelzine's metabolites and assess their activity is paramount.

Protocol: Quantification of Phenelzine in Human Plasma via LC-MS/MS

This protocol is adapted from established methodologies for the sensitive detection of phenelzine, which can be extended to its metabolites with appropriate standard development.[24]

Objective: To quantify phenelzine concentrations in human plasma.

Methodology:

-

Sample Preparation:

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.

-

Add an internal standard (e.g., hydroxyzine) to account for extraction variability.[24]

-

-

Derivatization (Causality: Phenelzine's high polarity and volatility make it difficult to retain on standard reverse-phase columns and ionize efficiently. Derivatization with an agent like pentafluorobenzaldehyde creates a larger, more stable, and more easily ionizable compound, drastically improving sensitivity). [24]

-

Add the derivatizing agent and incubate under optimized conditions (e.g., specific time and temperature) to ensure complete reaction.

-

-

Solid Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the derivatized plasma sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the derivatized analyte and internal standard with an organic solvent (e.g., acetonitrile).

-

-

Analysis by LC-MS/MS:

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

Inject the sample into an LC-MS/MS system.

-

Chromatography: Use a C18 column with a mobile phase gradient (e.g., acetonitrile and 10mM ammonium acetate) to separate the analyte from other components.[24]

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for maximum selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for the derivatized phenelzine and the internal standard.[24]

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Caption: Workflow for Phenelzine Quantification.

Protocol: In-Vitro GABA-Transaminase (GABA-T) Inhibition Assay

Objective: To determine the inhibitory potential of a test compound (e.g., PEH) on GABA-T activity.

Methodology:

-

Enzyme Preparation:

-

Prepare a crude mitochondrial fraction containing GABA-T from rat brain tissue homogenates.

-

-

Assay Reaction:

-

In a microplate, combine a reaction buffer, the enzyme preparation, and varying concentrations of the test compound (PEH) or a known inhibitor (positive control).

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Start the enzymatic reaction by adding the substrates: GABA and α-ketoglutarate.

-

-

Detection (Causality: The GABA-T reaction produces succinate and glutamate. The subsequent reaction of glutamate can be coupled to a reporter system. A common method involves measuring the reduction of NADP+ to NADPH by glutamate dehydrogenase, which results in an increase in absorbance at 340 nm).

-

Monitor the rate of reaction over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

The pharmacology of phenelzine is a compelling example of how drug metabolism can create a portfolio of active compounds that collectively define a drug's therapeutic profile. While its identity as an irreversible MAO inhibitor is well-established, a comprehensive understanding must incorporate the significant contributions of its metabolites. The GABA-T inhibition by β-phenylethylidenehydrazine , the stimulant properties of phenylethylamine , and the sustained MAO inhibition by N²-acetylphenelzine are all critical to the drug's efficacy. For researchers in pharmacology and drug development, this metabolic complexity underscores the necessity of investigating the full lifecycle of a drug candidate. The activity of metabolites can not only explain unique therapeutic benefits but also provide novel avenues for the design of second-generation compounds with improved efficacy and safety profiles.

References

-

Wikipedia. Phenelzine. [Link]

-

Baker, G. B., Urichuk, L. J., McKenna, K. F., & Kennedy, S. H. (1999). Metabolism of monoamine oxidase inhibitors. Cellular and Molecular Neurobiology, 19(3), 411-426. [Link]

-

Wikipedia. Phenylethylidenehydrazine. [Link]

-

Murphy, D. L., et al. (1977). Platelet and plasma amine oxidase inhibition and urinary amine excretion changes during phenelzine treatment. Psychopharmacology, 52(2), 167-172. [Link]

-

WebMD. Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

-

Medscape. Nardil (phenelzine) dosing, indications, interactions, adverse effects, and more. [Link]

-

Baker, G. B., Urichuk, L. J., McKenna, K. F., & Kennedy, S. H. (1999). Metabolism of Monoamine Oxidase Inhibitors. Journal of Psychiatry & Neuroscience, 24(4), 313-320. [Link]

-

PubChem. Phenelzine. [Link]

-

Patsnap Synapse. What is the mechanism of Phenelzine Sulfate?. [Link]

-

YouTube. Pharmacology of Phenelzine (Nardil) ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

-

Duffy, S., Nguyen, P. V., & Baker, G. B. (2004). Phenylethylidenehydrazine, a novel GABA-transaminase inhibitor, reduces epileptiform activity in rat hippocampal slices. Neuroscience, 126(2), 423-432. [Link]

-

Park, E. M., et al. (2015). Phenelzine (monoamine oxidase inhibitor) increases production of nitric oxide and proinflammatory cytokines via the NF-κB pathway in lipopolysaccharide-activated microglia cells. Journal of Neuroinflammation, 12, 21. [Link]

-

Wikipedia. MDMA. [Link]

-

Wikipedia. Phenethylamine. [Link]

-

McKenna, K. F., Baker, G. B., & Coutts, R. T. (1991). N2-acetylphenelzine: effects on rat brain GABA, alanine and biogenic amines. Naunyn-Schmiedeberg's archives of pharmacology, 343(5), 478-482. [Link]

-

Le, T. V., et al. (2005). Design and biological evaluation of phenyl-substituted analogs of beta-phenylethylidenehydrazine. Bioorganic & medicinal chemistry, 13(13), 4157-4164. [Link]

-

Wikipedia. Phenylacetic acid. [Link]

-

Baker, G. B., et al. (1993). GABA-elevating effects of the antidepressant/antipanic drug phenelzine in brain: effects of pretreatment with tranylcypromine, (-)-deprenyl and clorgyline. Journal of affective disorders, 29(4), 269-276. [Link]

-

Sabelli, H. C., et al. (1983). Phenylacetic acid excretion in schizophrenia and depression: the origins of PAA in man. Journal of clinical psychopharmacology, 3(4), 228-235. [Link]

-

McManus, D. J., et al. (1992). Effects of the antidepressant/antipanic drug phenelzine on GABA concentrations and GABA-transaminase activity in rat brain. Biochemical pharmacology, 43(11), 2486-2489. [Link]

-

Paetsch, P. R., & Greenshaw, A. J. (1992). The behavioural effects of phenelzine and phenylethylamine may be due to amine release. Journal of neural transmission. General section, 89(1-2), 1-13. [Link]

-

Danielson, T. J., et al. (1988). Potential prodrugs of phenelzine: N2-acetylphenelzine and N2-ethoxycarbonylphenelzine. Journal of pharmaceutical sciences, 77(6), 498-499. [Link]

-

ResearchGate. Metabolite Detection and Profiling Using Analytical Methods. [Link]

-

Todd, K. G., et al. (1998). Phenelzine causes an increase in brain ornithine that is prevented by prior monoamine oxidase inhibition. Journal of neurochemistry, 70(3), 1279-1284. [Link]

-

Sabelli, H. C., et al. (1983). Urinary phenylacetic acid excretion in depressive patients. The Journal of clinical psychiatry, 44(1), 21-23. [Link]

-

Paetsch, P. R., Baker, G. B., & Greenshaw, A. J. (1993). Phenylethylamine, antidepressants and beta-adrenoreceptors. Journal of pharmaceutical sciences, 82(1), 22-24. [Link]

-

bioRxiv. Phenylacetic acid metabolism in land plants: novel pathways and metabolites. [Link]

-

MDPI. Metabolomics-Based Study on the Anticonvulsant Mechanism of Acorus tatarinowii: GABA Transaminase Inhibition Alleviates PTZ-Induced Epilepsy in Rats. [Link]

-

Kallem, R. R., et al. (2016). Highly Sensitive LC-MS/MS-ESI Method for Determination of Phenelzine in Human Plasma and Its Application to a Human Pharmacokinetic Study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1022, 218-224. [Link]

-

Dyck, L. E., et al. (1985). Formation of beta-phenylethylamine from the antidepressant, beta-phenylethylhydrazine. Biological psychiatry, 20(10), 1109-1112. [Link]

-

YouTube. MAOIs Monoamine Oxidase Inhibitors: Therapies. [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

- 1. Phenelzine | C8H12N2 | CID 3675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Phenelzine Sulfate? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. Platelet and plasma amine oxidase inhibition and urinary amine excretion changes during phenelzine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenelzine - Wikipedia [en.wikipedia.org]

- 8. reference.medscape.com [reference.medscape.com]

- 9. GABA-elevating effects of the antidepressant/antipanic drug phenelzine in brain: effects of pretreatment with tranylcypromine, (-)-deprenyl and clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenylethylidenehydrazine - Wikipedia [en.wikipedia.org]

- 11. Phenylethylidenehydrazine, a novel GABA-transaminase inhibitor, reduces epileptiform activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Effects of the antidepressant/antipanic drug phenelzine on GABA concentrations and GABA-transaminase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Formation of beta-phenylethylamine from the antidepressant, beta-phenylethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]